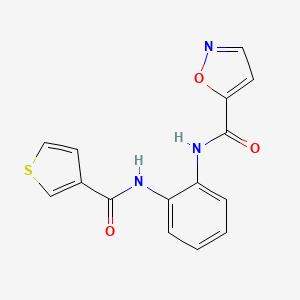

4-((4-chlorophenyl)sulfonyl)-N-(thiazol-2-yl)butanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

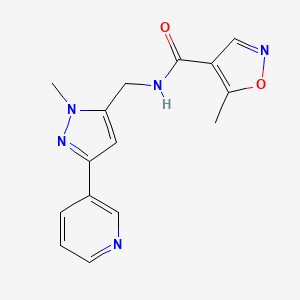

4-((4-chlorophenyl)sulfonyl)-N-(thiazol-2-yl)butanamide, also known as CB-839, is a potent and selective inhibitor of glutaminase, an enzyme that converts glutamine to glutamate. Glutamine is an essential amino acid that plays a critical role in cancer cell metabolism, and glutaminase is a promising target for cancer therapy. CB-839 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer.

Scientific Research Applications

Sulfonamides: A Versatile Class in Medicinal Chemistry

Sulfonamides have been a focal point of research due to their incorporation into a wide array of clinically used drugs and their novel applications in treating diseases. These compounds are known for their presence in diuretics, carbonic anhydrase inhibitors (CAIs), antiepileptics, antipsychotic medications, and COX-2 inhibitors. Their adaptability has led to the development of drugs with significant antitumor activity, highlighting the ongoing need for novel sulfonamides in pharmaceutical research. The structural motif of sulfonamides continues to be a critical component in the development of future drugs (Carta, Scozzafava, & Supuran, 2012).

Antiglaucoma and Diuretic Applications

Sulfonamide compounds have been extensively studied for their antiglaucoma properties, acting as inhibitors of the carbonic anhydrase enzyme to reduce intraocular pressure. Additionally, their diuretic action, attributed to the inhibition of renal carbonic anhydrases, exemplifies their role in managing cardiovascular diseases and obesity. These applications underscore the therapeutic versatility of sulfonamide derivatives in addressing a range of health conditions (Masini, Carta, Scozzafava, & Supuran, 2013).

Environmental Impact and Remediation

The environmental impact of sulfonamide compounds, particularly concerning water pollution by persistent organic pollutants (POPs), has been a subject of concern. Studies have assessed the contamination of aquatic environments by various sulfonamides, highlighting the need for effective removal techniques to mitigate their presence in water bodies. The research emphasizes the importance of cleaner, sustainable technologies for the degradation of these pollutants, ensuring the protection of aquatic ecosystems and public health (Prasannamedha & Kumar, 2020).

Mechanism of Action

Target of Action

Similar compounds have been reported to inhibit type iii secretion in gram-negative bacteria

Mode of Action

It’s worth noting that compounds with similar structures have been reported to inhibit type iii secretion in gram-negative bacteria . This inhibition disarms the pathogen and allows the host immune system to clear the infection .

Biochemical Pathways

The compound potentially affects the type III secretion pathway in Gram-negative bacteria . This pathway is used by bacteria to evade the human immune system and establish disease . By inhibiting this pathway, the compound could potentially disarm the bacteria and allow the host immune system to clear the infection .

Result of Action

The potential result of the compound’s action is the inhibition of type III secretion in Gram-negative bacteria . This could potentially disarm the bacteria and allow the host immune system to clear the infection . .

properties

IUPAC Name |

4-(4-chlorophenyl)sulfonyl-N-(1,3-thiazol-2-yl)butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2O3S2/c14-10-3-5-11(6-4-10)21(18,19)9-1-2-12(17)16-13-15-7-8-20-13/h3-8H,1-2,9H2,(H,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWQSTEGWQPFMRR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)CCCC(=O)NC2=NC=CS2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-(3-methylbutoxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2777554.png)

![2-(6-Ethyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetamide](/img/structure/B2777557.png)

![3-(cyclopentylsulfanyl)-1-phenyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B2777561.png)

![1-[2-(2,4-Difluoro-6-methoxyphenyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2777570.png)